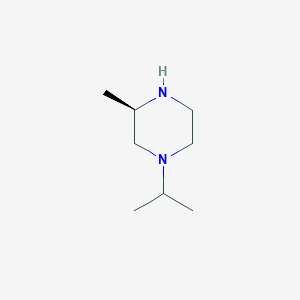

(R)-1-Isopropyl-3-methyl-piperazine

Description

Significance of Stereochemistry in Heterocyclic Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in heterocyclic chemistry. google.comguidechem.com The spatial orientation of atoms within a heterocyclic ring profoundly influences the molecule's physical, chemical, and biological properties, including its reactivity, stability, and how it interacts with biological systems. google.com In pharmaceutical sciences, the stereochemistry of a drug can be the determining factor in its therapeutic efficacy and toxicity. google.com A classic and sobering example is thalidomide, where one enantiomer provided the desired therapeutic effect while the other caused severe birth defects, highlighting the critical need to control stereochemistry in drug design. guidechem.com The development of stereochemical principles, such as the Cahn-Ingold-Prelog (CIP) rules, has provided a systematic framework for describing and controlling the three-dimensional structure of molecules, which is essential for creating safe and effective pharmaceuticals. google.com

The Piperazine (B1678402) Core Structure as a Privileged Scaffold in Advanced Chemical Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry. justia.comgoogleapis.comchemicalbook.com This designation is due to its frequent appearance in a multitude of biologically active compounds, including numerous blockbuster drugs. justia.comgoogleapis.com The piperazine moiety offers a unique combination of properties: it can impart improved aqueous solubility and basicity, and its conformational flexibility and chemical reactivity can be fine-tuned to optimize both the pharmacokinetic and pharmacodynamic profiles of a drug candidate. chemicalbook.comchemsrc.com This versatility has made the piperazine scaffold a remarkable and widely used tool for generating diverse libraries of pharmacologically active agents targeting a wide range of therapeutic areas, from anticancer to anti-inflammatory treatments. chemsrc.comgoogle.com

Academic Research Trajectories in Chiral Piperazine Synthesis and Application

The growing importance of enantiomerically pure drugs has spurred extensive academic research into new methods for the asymmetric synthesis of chiral piperazines. justia.comgoogleapis.com A significant focus has been on developing efficient routes to carbon-substituted piperazines, as this area of chemical space remains relatively underexplored compared to the more common N-substituted derivatives. justia.comgoogleapis.comguidechem.com Key research trajectories include the use of the "chiral pool," which employs readily available chiral starting materials like amino acids or carbohydrates to construct the piperazine ring. googleapis.com Furthermore, modern synthetic strategies are increasingly utilizing biocatalytic methods, such as those involving transaminases, to achieve high enantiopurity under mild, environmentally friendly conditions. wikipedia.org Other advanced approaches include palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors, which provides direct access to chiral piperazines with excellent stereocontrol. ambeed.comchemsrc.com These research efforts are crucial for expanding the diversity of available chiral building blocks for drug discovery. ambeed.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACAUMLIXMVUBX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiomerically Pure R 1 Isopropyl 3 Methyl Piperazine and Analogues

Strategies for Stereoselective Piperazine (B1678402) Ring Formation

The creation of the chiral piperazine core with specific stereochemistry is a central challenge in the synthesis of compounds like (R)-1-isopropyl-3-methyl-piperazine. Various strategies have been developed to control the stereochemical outcome of the piperazine ring formation.

Chiral Pool Approaches for Accessing this compound Precursors (e.g., Amino Acid Derived Syntheses)

The chiral pool, which utilizes readily available, enantiopure starting materials like amino acids, is a cornerstone for the asymmetric synthesis of complex molecules. nih.gov α-amino acids are particularly valuable starting points for the synthesis of chiral 2-substituted piperazines. rsc.org A common strategy involves the conversion of optically pure amino acids into 1,2-diamines, which serve as key intermediates for constructing the piperazine ring. tmc.edunih.gov

For instance, a synthetic route starting from proteinogenic amino acids such as (S)-aspartate and (S)-glutamate can yield homologous piperazine-alcanols. rsc.org This approach involves a five-step synthesis where diversity is introduced through N-1 alkylation of piperazinediones, followed by reduction to the desired piperazine alcohols. rsc.org This highlights the utility of the chiral pool in generating a variety of substituted piperazines.

A general and practical four-step synthesis for orthogonally protected, enantiomerically pure 2-substituted piperazines has been described, also commencing from α-amino acids. rsc.org This method has been successfully applied to multigram scale synthesis, demonstrating its scalability. rsc.org

Asymmetric Synthesis through Organocatalysis and Metal-Catalyzed Reactions

Asymmetric catalysis provides a powerful alternative to chiral pool approaches, enabling the direct formation of chiral piperazine structures with high enantioselectivity. Both organocatalysis and metal-catalyzed reactions have proven effective in this regard.

Metal-catalyzed reactions, in particular, have seen significant advancements. Iridium-catalyzed reactions have been employed for the regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines. nih.gov This atom-economic process operates under mild conditions and exhibits good functional group tolerance. nih.gov Rhodium-catalyzed asymmetric conjugate addition of boronic acids to nitroalkenes has also been utilized, employing P-chiral P,π–hybrid ligands to achieve high enantioselectivity.

Copper-catalyzed reactions have also emerged as a valuable tool. For example, copper-catalyzed asymmetric amination has been reported as a notable advancement. Furthermore, enantioselective copper-catalyzed reductive coupling of aldehydes and allenamides provides access to aminoalcohols, which can be precursors to chiral heterocycles.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. While specific examples for this compound are not detailed in the provided context, the general principles of organocatalysis, such as the use of chiral amines or Brønsted acids to activate substrates and control stereochemistry, are widely applicable in the synthesis of chiral nitrogen-containing heterocycles.

Diastereoselective Synthetic Routes to Substituted Piperazines

Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule. One effective strategy for achieving diastereoselectivity is through the nucleophilic addition to chiral precursors. For example, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines was accomplished via a diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines.

Another approach involves the iridium-catalyzed head-to-head coupling of imines, which allows for the selective formation of a single diastereoisomer of C-substituted piperazines. nih.gov This method is notable for its high atom economy and the ability to generate previously unreported diastereomers. nih.gov Additionally, a route to 2,3-substituted piperazines has been developed using an intermolecular aza-Michael reaction on α,β-unsaturated esters followed by an intramolecular SN2 ring closure, which furnishes the piperazine core. tmc.edumdpi.com

Key Reaction Transformations in this compound Synthesis

Specific chemical reactions are instrumental in constructing the piperazine ring and introducing the desired substituents. Intramolecular cyclization and aza-Michael additions are two such pivotal transformations.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful method for forming cyclic structures like the piperazine ring. A key strategy involves the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This approach has been successfully used to construct a 2,3,6-trisubstituted piperidine (B6355638) skeleton, which is structurally related to piperazine. nih.gov

In the context of piperazine synthesis, a common route involves the formation of a 1,2-diamine intermediate which then undergoes cyclization. tmc.edu For instance, a seven-step sequence leading to optically pure 3-substituted-2-piperazine acetic acid esters involves a terminal intramolecular SN2 ring closure to furnish the piperazine core. mdpi.com

Aza-Michael Additions in Chiral Piperazine Formation

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in the synthesis of piperazines. nih.gov This reaction can be used to form one of the C-N bonds of the piperazine ring. For example, a route to 2,3-substituted piperazines utilizes an intermolecular aza-Michael reaction on α,β-unsaturated esters as a key step. mdpi.com

To achieve enantioselectivity, chiral auxiliaries can be employed. The aza-Michael addition of an optically pure 4-phenyl-2-oxazolidinone to 3,3,3-trifluoro-1-nitropropene (B8744117) proceeds with high diastereoselectivity, which is dependent on the base used. The resulting product can then be converted to an optically pure 1,2-diamino-3,3,3-trifluoropropane, a precursor for chiral piperazines.

Furthermore, efficient mono-aza-Michael additions of piperazine to activated alkenes and alkynes have been developed using solid-supported metal catalysis. muni.cz This method helps to prevent the formation of undesired 1,4-disubstituted products. muni.cz

Palladium-Catalyzed Carboamination Reactions for Stereodefined Piperazines

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the stereoselective synthesis of substituted piperazines. This methodology allows for the construction of the piperazine ring with high control over the stereochemical outcome, yielding enantiomerically enriched products. nih.govnih.gov

A notable strategy involves the reaction between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives derived from amino acids. nih.gov This approach enables the modular synthesis of piperazines with diverse substitution patterns at the N1, N4, C2, and C6 positions. The reactions typically afford cis-2,6-disubstituted piperazines with high diastereoselectivity, often in ratios of 14:1 to over 20:1, and with excellent enantiomeric excess (95–99% ee). nih.govnih.gov The synthesis can be accomplished in a concise 4–5 step sequence starting from commercially available amino acids. nih.gov

The proposed catalytic cycle for these reactions commences with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. The resulting Pd(II) intermediate then reacts with the amine and a base, such as NaOtBu, to form a palladium-amido complex. nih.gov The key stereochemistry-determining step is believed to be a syn-aminopalladation of the alkene. nih.gov The observed high diastereoselectivity for the formation of cis-2,6-disubstituted piperazines is rationalized by a transition state model where the C2-substituent adopts an equatorial-like orientation to minimize allylic strain. nih.gov

| Reactants | Catalyst System | Product | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess |

| Substituted Ethylenediamine & Aryl/Alkenyl Halide | Pd₂(dba)₃ / P(2-furyl)₃, NaOtBu | cis-2,6-Disubstituted Piperazine | 14:1 to >20:1 | 95-99% ee |

Ugi Multicomponent Reactions and Subsequent Cyclizations

The Ugi multicomponent reaction (MCR) offers an efficient pathway for the synthesis of diverse piperazine scaffolds. researchgate.netthieme-connect.de This one-pot reaction combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate complex molecular architectures. A key advantage of the Ugi reaction is its ability to introduce multiple points of diversity in a single step. nih.gov

A "split-Ugi" or "diamine-Ugi" variation is particularly well-suited for piperazine synthesis, where a diamine, such as piperazine itself, is used as the amine component. researchgate.netnih.gov This approach allows for the synthesis of 1,4-disubstituted piperazine-based compounds. researchgate.net For instance, the reaction of piperazine, formaldehyde, an indole-derived carboxylic acid, and an aromatic isocyanide can produce the desired split-Ugi products in high yields. nih.gov

Following the Ugi reaction, subsequent cyclization steps can be employed to construct the piperazine ring or modify the resulting structure. For example, a tetrazole Ugi reaction followed by cyclization under basic conditions provides a versatile route to substituted morpholines and piperazines. thieme-connect.de The use of chiral components derived from α-amino acids in a sequential Ugi reaction/cyclization strategy has been shown to produce piperazine-based scaffolds with defined stereochemistry. researchgate.net

| Reaction Type | Components | Key Feature | Outcome |

| Split-Ugi Reaction | Piperazine (diamine), Carbonyl, Carboxylic Acid, Isocyanide | Utilizes a bis-secondary diamine. nih.gov | Generates chemical diversity around the piperazine core. researchgate.netnih.gov |

| Ugi/Cyclization | Chiral α-amino acid derivatives, other Ugi components | Stereoconservative synthesis. researchgate.net | Production of structurally distinct piperazine-based scaffolds. researchgate.net |

Reductive Approaches for Piperazine Ring Construction

Reductive methods provide a fundamental and widely used approach for the construction of the piperazine ring. These strategies often involve the formation of a precursor that is subsequently reduced to yield the final piperazine product.

One common method is the reduction of diketopiperazines, which are readily formed by the dimerization of amino acids. nih.gov This approach is particularly effective for producing 2,5-disubstituted piperazines. Another reductive strategy is intramolecular reductive amination. For example, starting from an N-Boc-L-α,β-diaminopropionate, alkylation followed by Boc deprotection and intramolecular reductive amination can yield 5-alkylated-2-piperazinecarboxylic acids. nih.gov

A more recent development involves the catalytic reductive cyclization of dioximes. mdpi.comresearchgate.net This method utilizes primary amines and nitrosoalkenes as starting materials to generate bis(oximinoalkyl)amines. Subsequent stereoselective catalytic reductive cyclization of the oxime groups, for instance using a Raney-Nickel catalyst, leads to the formation of the piperazine ring. mdpi.com This approach has been shown to produce 2,6-cis-isomers of piperazines with high diastereoselectivity. The proposed mechanism involves the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction to the piperazine. mdpi.com This method has been successfully applied to derivatives of amino acids like L-leucine, demonstrating its utility in converting a primary amino group into a piperazine ring. mdpi.com

| Reductive Method | Precursor | Key Transformation | Stereochemical Outcome |

| Diketopiperazine Reduction | Diketopiperazines from amino acid dimerization | Reduction of amide bonds | Access to 2,5-disubstituted piperazines nih.gov |

| Intramolecular Reductive Amination | Diamine precursors | Formation of one C-N bond via imine reduction | Access to asymmetrically substituted piperazines nih.gov |

| Reductive Cyclization of Dioximes | Bis(oximinoalkyl)amines | Catalytic hydrogenolysis and cyclization | Predominantly cis-2,6-disubstituted piperazines mdpi.com |

Orthogonal Protection Strategies in the Synthesis of Substituted Chiral Piperazines

Orthogonal protection strategies are essential for the regioselective synthesis of complex, polysubstituted chiral piperazines. researchgate.netrsc.org By using protecting groups that can be removed under different conditions, specific nitrogen atoms of the piperazine ring can be selectively functionalized.

A practical route to orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids. rsc.org A key step in this four-step synthesis is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl sulfonium (B1226848) salt. rsc.org This methodology has proven to be scalable to the multigram level. rsc.org

Commonly used orthogonal protecting groups for the piperazine nitrogens include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. For instance, a methyl-4-Boc-1-Cbz-2-piperazinecarboxylate can serve as a versatile intermediate for further elaboration. researchgate.net Another strategy involves the formation of a temporary bicyclic system, such as a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, from a bis-carbamate protected piperazine-2-carboxylic acid. This serves as an orthogonally protected scaffold from which various 2-substituted piperazines can be prepared. researchgate.net

| Protecting Group Combination | Starting Material | Key Intermediate | Advantage |

| Boc / Cbz | (S)-Piperazine-2-carboxylic acid | N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid | Allows for selective deprotection and functionalization at N1 and N4. researchgate.net |

| Boc / Benzyl | α-Amino acids | Orthogonally bis-protected chiral 1,2-diamine | Enables scalable synthesis of enantiomerically pure 2-substituted piperazines. rsc.org |

Scalability and Efficiency in Enantioselective this compound Synthesis

The synthesis of orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been successfully performed on a multigram scale, highlighting its practicality. rsc.orgresearchgate.net This route is efficient, providing the desired products in just four steps from readily available starting materials. rsc.org

Ugi multicomponent reactions are inherently efficient, as they combine multiple reactants in a single, atom-economical step. nih.gov The development of one-pot, two-step procedures based on Ugi reactions further enhances their efficiency and makes them suitable for parallel synthesis and the rapid generation of compound libraries. thieme-connect.de

Stereochemical Control and Conformational Analysis of R 1 Isopropyl 3 Methyl Piperazine

Influence of Substituent Positions on Stereochemical Outcomes

The spatial arrangement of the isopropyl group at the 1-position and the methyl group at the 3-position of the piperazine (B1678402) ring significantly dictates the stereochemical outcome of its synthesis and reactions. The presence of these two substituents creates a chiral center at the C3 position, leading to the possibility of (R) and (S) enantiomers.

In the synthesis of substituted piperazines, the introduction of substituents can be influenced by thermodynamic and kinetic factors. The relative positions and steric bulk of the substituents play a crucial role in directing the approach of incoming reagents, thereby influencing the stereoselectivity of the reaction. For instance, in reactions involving the modification of a pre-existing piperazine core, the larger isopropyl group can sterically hinder one face of the molecule, favoring the addition of a new group from the less hindered face.

The substitution pattern on the piperazine ring has been shown to be a critical factor in the biological activity of many compounds. nih.gov For example, structure-activity relationship (SAR) studies on various piperazine derivatives have revealed that the position and nature of substituents can dramatically alter their potency and selectivity for biological targets. nih.gov In many cases, the precise stereochemistry, such as the (R) configuration at a specific carbon, is essential for optimal interaction with a biological receptor.

Conformational Landscape and Preferred Geometries of Piperazine Rings

The piperazine ring, like cyclohexane, is not planar and adopts various non-planar conformations to minimize steric and torsional strain. The most stable and common conformation is the chair form. wikipedia.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

The energetic preference for a substituent to be in the equatorial position is a well-established principle in conformational analysis. For substituted piperidines, which are structurally related to piperazines, the conformational free-energy difference for an N-methyl group favors the equatorial position by approximately 0.65 kcal/mol. rsc.org This preference increases with the size of the substituent, with values of 0.9 kcal/mol for an N-ethyl group and 1.4 kcal/mol for an N-isopropyl group. rsc.org This trend is directly applicable to (R)-1-Isopropyl-3-methyl-piperazine, where the bulky isopropyl group at the N1 position will strongly prefer the equatorial orientation to minimize steric interactions.

The methyl group at the C3 position will also have a preference for the equatorial position. The most stable chair conformation of trans-1-isopropyl-3-methylcyclohexane, a carbocyclic analog, has the larger isopropyl group in the equatorial position. youtube.com Therefore, for this compound, the diequatorial conformation, where both the isopropyl and methyl groups occupy equatorial positions, is expected to be the most stable.

It is important to note that the piperazine ring can undergo a process called ring inversion, where one chair conformation flips into another. During this process, axial substituents become equatorial and vice versa. However, the energy barrier for ring inversion in piperazines is generally higher than in cyclohexanes. rsc.org For this compound, the diaxial conformation would be significantly less stable due to severe 1,3-diaxial interactions.

The presence of nitrogen atoms in the piperazine ring introduces additional conformational considerations, such as nitrogen inversion. However, in N-substituted piperazines, the energy barrier for nitrogen inversion is typically low. The conformational dynamics of piperazine derivatives can be studied using techniques like temperature-dependent NMR spectroscopy, which can provide information about the populations of different conformers. rsc.org

Chiral Purity and Enantiomeric Excess Determination Methodologies

The determination of chiral purity, often expressed as enantiomeric excess (ee), is crucial for any application involving a single enantiomer like this compound. numberanalytics.com Enantiomeric excess is a measure of the predominance of one enantiomer over the other. heraldopenaccess.us A variety of analytical techniques are available for this purpose, with chromatographic and spectroscopic methods being the most common.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers. numberanalytics.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral HPLC: This is a widely used method where the stationary phase is made of a chiral material. The differential interaction between the enantiomers of the analyte and the CSP allows for their separation. numberanalytics.comheraldopenaccess.us

Chiral GC: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate volatile enantiomers. nih.gov

For amines like this compound, derivatization with a chiral reagent can also be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.

Spectroscopic Methods:

Spectroscopic techniques can also be used to determine enantiomeric excess, often by using a chiral auxiliary that induces a measurable difference in the spectra of the enantiomers.

NMR Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the two enantiomers can be different. numberanalytics.comnih.gov For example, the use of chiral lanthanide shift reagents can induce separate signals for the enantiomers, allowing for their quantification. thieme-connect.de

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com The magnitude of the CD signal is proportional to the concentration of the enantiomer, making it a useful tool for determining enantiomeric excess. heraldopenaccess.usresearchgate.net

The table below summarizes some common methods for determining enantiomeric excess.

| Method | Principle | Typical Application |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. numberanalytics.comheraldopenaccess.us | Widely applicable to a broad range of chiral compounds. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. nih.gov | Suitable for volatile and thermally stable chiral compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. numberanalytics.comnih.gov | Provides structural information in addition to enantiomeric excess. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light by enantiomers. numberanalytics.com | Sensitive method for chiral compounds with a chromophore near the stereocenter. |

Absolute Configuration Determination by Spectroscopic and Diffraction Methods

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a critical step in stereochemical analysis. Several powerful techniques are available for this purpose.

X-ray Diffraction:

Single-crystal X-ray diffraction is considered the "gold standard" for determining the absolute configuration of a crystalline compound. sioc-journal.cn By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise arrangement of all atoms in the molecule. acs.org This method provides unambiguous proof of the absolute stereochemistry. While obtaining suitable crystals can be a challenge, the structural information it provides is unparalleled. For piperazine derivatives, X-ray crystallography has been used to confirm their molecular structures and conformations. wikipedia.orgresearchgate.net

Spectroscopic Methods:

When single crystals are not available, spectroscopic methods can provide valuable information about the absolute configuration.

Circular Dichroism (CD) Spectroscopy: The CD spectrum of a chiral molecule is unique to its absolute configuration. nih.gov By comparing the experimentally measured CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration can be assigned. This technique is particularly useful for molecules containing a chromophore, a part of the molecule that absorbs light. acs.orgntis.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for structural elucidation, certain advanced NMR techniques, often in combination with chiral derivatizing agents, can be used to determine absolute configuration. frontiersin.orgnih.gov The Mosher's method, for example, involves creating diastereomeric esters or amides and analyzing the differences in their ¹H or ¹⁹F NMR spectra to deduce the absolute stereochemistry of the original alcohol or amine. nih.gov

The following table outlines the primary methods for determining the absolute configuration of a chiral compound.

| Method | Principle | Key Advantages |

|---|---|---|

| Single-Crystal X-ray Diffraction | Analysis of the diffraction pattern of X-rays by a single crystal to determine the three-dimensional atomic arrangement. sioc-journal.cnacs.org | Provides unambiguous determination of absolute configuration. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light, which is unique to each enantiomer. nih.gov | Applicable in solution and does not require crystalline material. |

| NMR Spectroscopy (with chiral auxiliaries) | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals that can be correlated to the absolute configuration. frontiersin.orgnih.gov | Can be performed on small sample quantities and provides detailed structural information. |

Role of R 1 Isopropyl 3 Methyl Piperazine As a Chiral Building Block in Advanced Organic Synthesis

Scaffolds for the Construction of Structurally Complex Chiral Molecules

The piperazine (B1678402) ring is a common motif in many FDA-approved drugs and other biologically active compounds. nih.govnih.gov The rigid, chair-like conformation of the piperazine ring in (R)-1-isopropyl-3-methyl-piperazine provides a well-defined three-dimensional framework. This stereochemical information can be effectively transferred to new molecules during synthesis, enabling the creation of complex structures with a high degree of stereocontrol. The presence of both a secondary and a tertiary amine within the structure allows for selective functionalization, further expanding its utility as a scaffold.

Researchers have leveraged these features to build intricate molecular architectures. The isopropyl group at the 1-position and the methyl group at the 3-position introduce specific steric and electronic properties that can influence the reactivity and conformational preferences of the piperazine ring. This allows for diastereoselective reactions at other positions of the ring or on substituents attached to the nitrogen atoms.

Key Features of this compound as a Chiral Scaffold:

| Feature | Description | Reference |

|---|---|---|

| Inherent Chirality | The (R)-configuration at the C3 position provides a source of stereochemical information. | |

| Conformational Rigidity | The piperazine ring adopts a predictable chair conformation, influencing the spatial orientation of substituents. | nih.gov |

| Differential Reactivity of Nitrogens | The N1 and N4 positions can be selectively functionalized, allowing for stepwise construction of complex molecules. | nih.gov |

Precursors for Diverse Enantiomerically Pure Heterocycles

The piperazine nucleus is a fundamental component of a vast number of heterocyclic compounds with significant biological activities. nih.govnih.govorganic-chemistry.org this compound serves as an excellent starting material for the synthesis of a variety of enantiomerically pure heterocycles. Its pre-existing stereocenter at the 3-position is a key advantage, as it obviates the need for a separate chiral resolution or asymmetric synthesis step to introduce this chirality in the final product.

Synthetic chemists have developed numerous strategies to elaborate the this compound core into more complex heterocyclic systems. These transformations often involve reactions at the nitrogen atoms, such as acylation, alkylation, and arylation, or modifications to the carbon backbone of the piperazine ring itself. For instance, the piperazine can be incorporated into larger ring systems or used as a template to direct the stereoselective formation of new rings. The ability to start with an enantiomerically pure building block is crucial for the synthesis of single-enantiomer drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Examples of Heterocycles Derived from Chiral Piperazines:

| Heterocycle Class | Synthetic Strategy | Reference |

|---|---|---|

| Substituted Piperazines | N-functionalization (acylation, alkylation) | nih.govresearchgate.net |

| Fused Bicyclic Systems | Intramolecular cyclization reactions |

A notable synthetic approach involves the transformation of chiral amino acids into 3-substituted piperazine-2-acetic acid esters. nih.gov This method allows for the creation of a diverse matrix of monoprotected chiral 2,3-disubstituted piperazines, each as a single absolute stereoisomer, which can then be further diversified. nih.gov

Application in the Generation of Chemical Libraries for Academic Exploration

The development of chemical libraries is a cornerstone of modern drug discovery and chemical biology. These collections of diverse small molecules are used to screen for new biological activities and to probe the functions of proteins and other biological targets. This compound is an ideal building block for the construction of such libraries due to its chiral nature and the ease with which it can be derivatized.

By systematically reacting this compound with a variety of reagents, chemists can rapidly generate large libraries of related compounds. The core piperazine scaffold provides a common structural motif, while the variable substituents introduce chemical diversity. This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broad swath of chemical space. The resulting libraries of enantiomerically pure, piperazine-containing molecules are valuable resources for identifying new lead compounds in drug discovery programs and for investigating fundamental questions in chemical biology. nih.gov The ability to functionalize either nitrogen atom of the piperazine ring makes it a versatile scaffold for parallel library synthesis. nih.gov

Advantages of Using this compound in Chemical Libraries:

| Advantage | Description | Reference |

|---|---|---|

| Stereochemical Purity | Ensures that each member of the library is a single enantiomer, simplifying biological evaluation. | |

| Structural Diversity | Facile derivatization at the nitrogen atoms allows for the creation of a wide range of analogs. | nih.gov |

| Scaffold Hopping | Provides a privileged core structure that can mimic the binding modes of other known bioactive molecules. | nih.gov |

N-Functionalization of the Piperazine Ring

The two nitrogen atoms of the piperazine ring are the most common sites for substitution, largely due to the relative ease of their functionalization. rsc.org In this compound, the secondary amine at the N4 position is the primary target for derivatization, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are fundamental transformations for modifying the piperazine core. These reactions introduce alkyl or aryl groups onto the secondary nitrogen, expanding structural diversity.

N-Alkylation: This is typically achieved by reacting the piperazine with an alkyl halide. A simple and effective method involves the alkylation of an N-acetylpiperazine precursor, followed by hydrolysis to yield the N-alkylpiperazine. researchgate.net For instance, the secondary amine of a protected piperazine can be treated with an alkyl bromide to introduce a new alkyl chain. nih.gov Reductive amination is another powerful technique, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. nih.gov

N-Arylation: The introduction of aromatic moieties onto the piperazine nitrogen is crucial for creating compounds with applications in medicinal chemistry. google.comnih.gov Copper-catalyzed N-arylation reactions are common, using aryl halides or arylboronic acids as the aryl source. organic-chemistry.org For example, N-arylation of various nitrogen heterocycles with aryl iodides or bromides can be successfully performed using catalysts derived from CuI and diamine ligands. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination is another cornerstone of N-arylation, enabling the coupling of aryl halides and triflates with the piperazine nitrogen under relatively mild conditions. organic-chemistry.org

| Reaction Type | Reagents & Catalysts | Substrates | Outcome |

| N-Alkylation | Alkyl bromides, Trifluoroacetic acid (for deprotection) | N-Boc protected piperazines | Synthesis of N-alkyl piperazine derivatives. nih.gov |

| N-Alkylation | N-Acetylpiperazine, Alkyl halides, K₂CO₃, followed by hydrolysis | N-Acetylpiperazine | A simple, high-yield synthesis of various N-alkylpiperazines. researchgate.net |

| N-Arylation | Aryl halides, Cu₂O catalyst | Indole-2-carboxylic acids | Efficient decarboxylative N-arylation to form N-aryl indoles. organic-chemistry.org |

| N-Arylation | Arylboronic acids, Copper(I) oxide (heterogeneous) | Azoles and amines | Versatile, base-free N-arylation in methanol (B129727) at room temperature. organic-chemistry.org |

C-Functionalization and Remote Site Modifications

While N-functionalization is prevalent, modifying the carbon skeleton of the piperazine ring (C-functionalization) unlocks significant and previously underexplored chemical space. rsc.orgmdpi.com Despite being more challenging than N-functionalization, direct C-H functionalization is an increasingly important strategy for generating novel piperazine analogs with unique three-dimensional structures. nih.govencyclopedia.pub

C-H Functionalization Approaches

Directly converting a C-H bond on the piperazine ring to a C-C or C-heteroatom bond is an atom-economical approach to elaborate the core structure. nih.gov The C-H bonds adjacent to the nitrogen atoms (α-C-H bonds) are the most common targets due to their increased reactivity. mdpi.com

Photoredox catalysis has emerged as a breakthrough technology for the α-C–H functionalization of piperazines. nih.govencyclopedia.pub Using iridium-based photocatalysts, N-aryl piperazines can be oxidized to form an amine radical cation. mdpi.com Subsequent deprotonation generates an α-amino radical, which can then couple with various partners, including heteroaryl chlorides or vinyl sulfones, to yield α-functionalized products. mdpi.comnih.gov Another approach involves α-lithiation followed by trapping with an electrophile, though this method can be challenging with piperazine substrates compared to simpler amines. nih.gov Anodic oxidation represents a less common but scalable method for α-functionalization with alkoxy groups, creating aminal products that can be further diversified. nih.gov

| Method | Catalyst/Conditions | Reactant | Product | Key Feature |

| Photoredox Catalysis | Ir(ppy)₃ | N-aryl piperazine, vinyl sulfone | α-vinylation product | High yield and excellent E/Z selectivity for α-vinylation. nih.gov |

| Photoredox Catalysis | IrIII(ppy)₂(dtbbpy)PF₆ | N-Ph piperazine, heteroarene | α-heteroarylated piperazine | Direct coupling of piperazine with heteroaryl chlorides. mdpi.comnih.gov |

| Anodic Oxidation | Electrochemical cell | Bisformyl protected piperazine | α-alkoxylated piperazine | Scalable method for introducing alkoxy groups. nih.gov |

Introduction of Stereocenters at Unsubstituted Carbon Positions

Creating new stereocenters on the carbon backbone of the piperazine ring is a sophisticated strategy for generating complex and diverse molecular architectures. rsc.org Asymmetric synthesis methods are required to control the stereochemistry of these newly formed centers.

One approach involves the asymmetric hydrogenation of pyrazine (B50134) precursors. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. rsc.org These piperazin-2-one (B30754) products can then be readily converted into the corresponding chiral piperazines without any loss of optical purity, effectively introducing two new stereocenters. rsc.org Another strategy relies on the diastereoselective intramolecular hydroamination of aminoalkenes, which can be synthesized from homochiral starting materials like amino acids, to form disubstituted piperazines. organic-chemistry.org This method allows for the creation of piperazines with a trans substitution pattern. rsc.org

Generation of Polysubstituted Chiral Piperazine Derivatives

Combining N- and C-functionalization strategies allows for the synthesis of polysubstituted chiral piperazine derivatives, which possess a high degree of structural and stereochemical complexity. rsc.org Such compounds are of great interest in drug discovery, as they occupy a larger and more diverse region of chemical space. mdpi.com

The synthesis of these complex scaffolds often relies on multi-step sequences that build upon a pre-existing chiral core like this compound. Orthogonally protected piperazines are particularly useful intermediates. For example, a practical and scalable route starting from α-amino acids can yield enantiomerically pure 2-substituted piperazines with different protecting groups on each nitrogen. nih.gov This allows for the selective functionalization of one nitrogen atom, followed by deprotection and functionalization of the second.

A modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed cyclization reactions, which couple a propargyl unit with a diamine component, offering high regio- and stereochemical control. organic-chemistry.org Furthermore, visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild route to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. organic-chemistry.org

Derivatization for Analytical Characterization and Screening

To analyze and screen piperazine compounds, particularly at low concentrations, derivatization is often necessary to introduce a chromophore, fluorophore, or an easily ionizable tag. jocpr.comnih.gov This enhances detection sensitivity and selectivity in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govmdpi.com

For trace analysis of piperazine, derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a stable, UV-active derivative that can be readily detected by HPLC-UV. jocpr.comjocpr.com This method has been validated for quantifying piperazine in active pharmaceutical ingredients. jocpr.com Another reagent, dansyl chloride, is used for precolumn derivatization to determine trace residues of piperazine by HPLC-MS, offering high sensitivity. nih.gov

For chiral separations, derivatization with a chiral reagent converts an enantiomeric mixture into diastereomers, which can then be separated on a standard achiral column. researchgate.net For example, reacting a piperazine derivative with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) allows for the baseline separation of the resulting diastereoisomers by reversed-phase HPLC. researchgate.net Derivatization is also a key strategy in high-throughput screening and metabolomics, where reagents are designed to react with specific functional groups (like the secondary amine of a piperazine) to enable sensitive detection by LC-MS. nih.gov

| Analytical Goal | Derivatizing Agent | Technique | Key Feature |

| Trace Quantification | 4-chloro-7-nitrobenzofuran (NBD-Cl) | HPLC-UV | Forms a stable, UV-active derivative for low-level detection. jocpr.comjocpr.com |

| Trace Quantification | Dansyl chloride | HPLC-MS | Enables sensitive determination via precolumn derivatization. nih.gov |

| Chiral Separation | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | HPLC-UV | Creates diastereomers from enantiomers for separation on achiral columns. researchgate.net |

| Proteome Analysis | 1-(2-pyridyl)piperazine (2-PP), 1-(2-pyrimidyl)piperazine (2-PMP) | MALDI-MS | Enhances ionization efficiency of peptides by derivatizing carboxyl groups. nih.gov |

Conclusion

(R)-1-Isopropyl-3-methyl-piperazine exemplifies the importance of chiral heterocyclic scaffolds in modern chemistry. The piperazine (B1678402) core is a privileged structure in drug discovery, and the introduction of stereocenters, as seen in this compound, provides the three-dimensional complexity crucial for selective biological interactions. While specific synthetic routes and applications for this particular molecule are not yet widely published, its structure makes it a valuable tool for the synthesis of new chemical entities. Based on established principles, it has clear potential as a chiral building block, ligand, or resolving agent. The continued exploration of such chiral piperazines is essential for advancing the fields of asymmetric synthesis and medicinal chemistry, ultimately contributing to the development of next-generation therapeutics.

Computational and Theoretical Investigations of R 1 Isopropyl 3 Methyl Piperazine and Analogues

Molecular Modeling for Structure-Property Relationships (Focus on Chemical Properties)

Molecular modeling is a powerful tool for predicting the chemical properties of molecules like (R)-1-isopropyl-3-methyl-piperazine and its analogues. By understanding the relationship between a molecule's three-dimensional structure and its properties, chemists can design new compounds with desired characteristics. The physicochemical properties of piperazine (B1678402) derivatives, including molecular weight, lipophilicity, and polarity, are critical in determining how they are absorbed and distributed in a biological system. researchgate.net

The versatile structure of piperazine, with two nitrogen atoms at opposite ends of a six-membered ring, provides a large polar surface area and opportunities for hydrogen bonding. benthamdirect.com These features often lead to better water solubility and improved pharmacokinetic properties. nih.govbenthamdirect.com Computational methods can predict these properties, helping to reduce failures in the drug discovery process by focusing on candidates with favorable characteristics from the start. researchgate.netnih.gov

For instance, in silico estimations of properties like the logarithm of the partition coefficient (logP) and the acid dissociation constant (pKa) can predict a compound's ability to cross biological membranes. nih.gov Principal component analysis (PCA) can identify key structural features, such as polarity and hydrogen bonding capability, that influence a compound's activity. semanticscholar.org

Table 1: Predicted Physicochemical Properties of this compound This interactive table provides predicted physicochemical properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C8H18N2 | |

| Molecular Weight | 142.242 g/mol | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Boiling Point | 180.1 ± 8.0 °C at 760 mmHg | |

| Flash Point | 52.9 ± 9.4 °C | |

| LogP | 1.19 | |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | |

| Index of Refraction | 1.443 |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for analyzing the conformation and predicting the reactivity of molecules like this compound. researchgate.netdeu.edu.tr The conformation, or spatial arrangement of atoms, is crucial as it can significantly impact a molecule's interaction with biological targets. nih.gov

For substituted piperazines, the chair conformation is common, but the orientation of the substituents (axial versus equatorial) can vary. nih.gov Studies have shown that for some 2-substituted piperazines, the axial conformation is preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov This specific orientation can be critical for biological activity. nih.gov

DFT calculations can be used to determine the energies of different conformers, predict the most stable conformations, and analyze the electronic properties of the molecule. deu.edu.trmdpi.com These calculations can also provide insights into the molecule's reactivity through analysis of frontier molecular orbitals (FMO) and electrostatic surface properties. researchgate.net Such computational analyses help in understanding how structurally similar molecules can exhibit different pharmacological activities due to subtle differences in their electronic and spatial configurations. researchgate.net

Computational Studies on Reaction Mechanisms in Stereoselective Synthesis

The synthesis of chiral molecules like this compound often requires stereoselective methods to produce a single desired stereoisomer. nih.gov Computational studies play a vital role in understanding the mechanisms of these reactions, which is essential for developing efficient and highly selective synthetic processes. researchgate.net

For example, in asymmetric hydrogenation reactions used to create chiral centers, computational modeling can elucidate the transition states and intermediates. researchgate.net This understanding allows chemists to select the optimal chiral catalysts and reaction conditions to achieve high yields and stereoselectivity. researchgate.net DFT calculations can model the entire reaction pathway, providing detailed insights into the energetics and mechanism of stereocontrol.

By modeling the interaction between the substrate and the chiral catalyst, researchers can predict which stereoisomer will be preferentially formed. This predictive power accelerates the development of synthetic routes for complex chiral molecules, making the process more efficient and cost-effective.

In Silico Screening and Library Design for Chemical Diversity Exploration

In silico screening and the design of chemical libraries are powerful computational techniques for exploring chemical diversity and identifying novel compounds with desired properties. nih.govresearchgate.netnih.gov These methods allow for the evaluation of vast virtual collections of molecules, which can number in the billions. nih.gov

For piperazine-based compounds, library design can focus on varying the substituents on the nitrogen atoms and the carbon backbone of the piperazine ring. researchgate.net This approach allows for the creation of a diverse set of analogues with a wide range of chemical and physical properties. researchgate.netnih.gov Cheminformatics analysis can then be used to assess the diversity of these libraries and ensure they cover a broad chemical space. researchgate.net

Virtual screening can then be employed to filter these large libraries for compounds that are predicted to have specific biological activities or desirable physicochemical properties. optibrium.comnih.gov This process helps to prioritize which compounds should be synthesized and tested in the laboratory, significantly streamlining the discovery process. escholarship.org The use of diverse and stereochemically rich building blocks in these libraries is crucial for discovering novel and effective chemical entities. nih.govenamine.net

Future Directions and Emerging Research Avenues for Chiral Piperazine Chemistry

Novel Asymmetric Synthetic Methodologies

The development of robust and versatile methods for the asymmetric synthesis of carbon-substituted piperazines is a primary objective for synthetic and medicinal chemists. nih.gov The limited structural diversity of currently available chiral piperazines underscores the need for new strategies that can efficiently create stereochemically defined centers on the piperazine (B1678402) core. nih.govnumberanalytics.com Future research is moving beyond traditional methods toward more innovative catalytic and asymmetric approaches.

Key emerging strategies include:

Catalytic Asymmetric Synthesis : This area focuses on the use of chiral catalysts to induce enantioselectivity. A notable example is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones that can be reduced to the corresponding chiral piperazines. researchgate.net Future work will likely expand the range of metal catalysts (e.g., Rhodium, Iridium, Copper) and ligand systems to access a broader array of substitution patterns with high stereocontrol.

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive chiral starting materials. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(–)-phenylglycinol as a chiral auxiliary. researchgate.net Similarly, optically pure amino acids can be converted into 1,2-diamines, which serve as precursors for 2,3-substituted piperazines. heraldopenaccess.us The synthesis of a target like (R)-1-Isopropyl-3-methyl-piperazine could potentially start from a chiral precursor such as (R)-3-Methylpiperazin-2-one.

Organocatalysis : The use of small organic molecules as catalysts for asymmetric transformations is a rapidly growing field. Organocatalysts offer the advantages of being metal-free, stable, and capable of promoting a wide range of reactions, representing a significant avenue for the future synthesis of chiral piperazines. sielc.com

Kinetic Resolution : In cases where a racemic mixture is more accessible, kinetic resolution can be employed to isolate one enantiomer. For example, the kinetic resolution of N-Boc protected arylpiperazines using n-BuLi/(+)-sparteine has been shown to produce piperazines with very high enantioselectivity. researchgate.net

These evolving methodologies are crucial for populating chemical libraries with novel, stereochemically diverse piperazine scaffolds, thereby expanding the potential for discovering new therapeutics. researchgate.net

Exploration of New Derivatization Reactions

Beyond the initial asymmetric synthesis of the piperazine core, the ability to selectively functionalize it is paramount for creating analogues and optimizing biological activity. Research is intensely focused on developing new reactions for the late-stage derivatization of the piperazine ring, particularly through C–H functionalization. nih.gov This approach avoids lengthy de novo syntheses by directly modifying the existing carbon-hydrogen bonds of the heterocycle.

Prominent emerging derivatization techniques include:

Photoredox Catalysis : This strategy uses light to drive chemical reactions and has revolutionized C–H functionalization. Several methods have been developed for piperazines: nih.gov

SnAP and SLAP Reagents : Silicon Amine Protocol (SLAP) and Tin Amine Protocol (SnAP) reagents, activated by photoredox catalysis, enable the cyclization reactions that form the piperazine ring with concomitant C2-functionalization. nih.gov

CLAP Protocol : The CarboxyLic Amine Protocol (CLAP) involves a photoredox-catalyzed decarboxylative cyclization between aldehydes and amino-acid-derived diamines to create diverse C2-substituted piperazines. nih.gov

Direct C-H Arylation/Vinylation : Methods using iridium-based photoredox catalysts can directly couple N-Boc piperazines with aryl or vinyl groups at the α-position to the nitrogen. nih.gov

Direct Diastereoselective Lithiation : The direct deprotonation of N-Boc piperazines using a strong base, followed by trapping with an electrophile, allows for the introduction of substituents at the C2 position. This method offers a direct route to C-H functionalized piperazines. nih.gov

Radical Cyclizations : Oxidative radical cyclization, for instance using Manganese(III) acetate, can be used to react unsaturated piperazine derivatives with 1,3-dicarbonyl compounds, leading to novel and complex piperazine-dihydrofuran hybrids. acs.org

These advanced derivatization reactions provide powerful tools for medicinal chemists to rapidly generate a wide range of analogues from a common chiral piperazine core, accelerating the drug discovery process. nih.gov

Integration of Flow Chemistry and Automation in Chiral Piperazine Synthesis

The translation of synthetic methodologies from the lab bench to larger-scale production is a critical challenge in pharmaceutical development. Flow chemistry, where reactions are run in continuous streams through a reactor, is emerging as a powerful solution. acs.orgnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, improved scalability, higher yields, and greater consistency. acs.org

The integration of flow chemistry in chiral piperazine synthesis is being explored in several ways:

Automated Multi-Step Synthesis : Researchers have demonstrated the machine-assisted, multi-step flow preparation of piperazine derivatives. acs.org For example, the synthesis of piperazine-2-carboxamide (B1304950) has been achieved through a fully continuous sequential hydration and hydrogenation process, using open-source software to control multiple interconnected flow devices. acs.org

Flow-Based Catalysis : Heterogeneous catalysts packed into columns are particularly well-suited for flow systems. This has been applied to the hydrogenation of pyrazine (B50134) rings to form piperazines and in asymmetric hydrogenations to create chiral intermediates for pharmaceuticals. sielc.comacs.org

Integration with Modern Synthetic Methods : Flow chemistry is being combined with cutting-edge synthetic techniques. The photoredox C-H functionalization of piperazines using SnAP reagents has been successfully transitioned from batch to continuous-flow conditions, which not only facilitates scale-up but also minimizes operator contact with potentially toxic tin reagents. nih.gov

As the field advances, the combination of automated flow systems with novel asymmetric and derivatization chemistries will enable the rapid, efficient, and safe production of complex chiral piperazines for pharmaceutical research and development. sielc.comnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Purity Analysis

Ensuring the stereochemical purity of a chiral compound is a critical regulatory and scientific requirement. nih.gov The development of advanced analytical techniques for the precise determination of enantiomeric excess (ee) is therefore as important as the synthesis itself. nih.gov For chiral piperazines, a suite of sophisticated spectroscopic and chromatographic methods is available.

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for chiral analysis, particularly when using chiral solvating or derivatizing agents to induce distinguishable signals for each enantiomer. nih.govacs.org

| Technique | Principle | Application to Chiral Piperazines | Research Findings |

| Chiral NMR with Crown Ethers | The chiral solvating agent, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, forms diastereomeric complexes with protonated chiral amines. | The agent effectively induces separate, quantifiable signals for the enantiomers of various piperidines and piperazines in both ¹H and ¹³C NMR spectra. nih.govacs.org | The crown ether protonates both nitrogen atoms of the piperazine, leading to strong association and significant enantiomeric discrimination in the resulting NMR spectrum, making it a broadly applicable reagent for optical purity analysis. acs.org |

| ¹⁹F NMR with Chiral Probes | A chiral palladium-based probe containing fluorine reacts with the chiral analyte to form diastereomeric complexes with distinct ¹⁹F NMR signals. | This method is effective for the enantiodifferentiation of 2-substituted piperazines, providing sharp and well-separated ¹⁹F signals. nih.gov | The technique offers a sensitive method for determining enantiomeric purity, especially useful when ¹H NMR signals are complex or overlapping. nih.gov |

| Variable-Temperature (VT) NMR | This technique is used to study dynamic processes, such as the rotation around amide bonds in N-Boc protected amines. | For N-Boc protected piperazines, VT-NMR can determine the rotational barrier of the carbamate (B1207046) group, which is crucial for understanding the mechanism of stereoselective reactions like chiral base-mediated lithiation. researchgate.net | Studies have quantified the energy barrier and rotamer populations, providing key insights into the reactivity of these intermediates at low temperatures. researchgate.net |

Advanced Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse for chiral separations in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. heraldopenaccess.us

| Technique | Principle | Application to Chiral Piperazines | Research Findings |

| Chiral HPLC | Enantiomers are separated on a chiral stationary phase (CSP) through the formation of transient diastereomeric complexes with differing affinities for the CSP. | This is the most common method for determining the enantiomeric excess of chiral piperazines and their precursors. heraldopenaccess.usnih.gov | A wide variety of CSPs are available, and methods can be optimized for specific piperazine derivatives. The technique is validated according to ICH guidelines for precision, accuracy, and robustness. nih.gov |

| Pre-column Derivatization | The chiral analyte is reacted with a chiral or achiral derivatizing agent before HPLC analysis to introduce a chromophore (for UV detection) or to improve separation. | For non-chromophoric amines like piperidines and piperazines, derivatization with an agent like para-toluene sulfonyl chloride allows for sensitive UV detection and successful chiral separation. nih.gov | This approach enables the use of standard HPLC-UV systems for the challenging analysis of compounds lacking a UV-active functional group. nih.govresearchgate.net |

| HPLC with Advanced Detectors | Detectors other than UV, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS), are used for universal detection or to provide structural information. | For piperazine, which has no strong chromophore, HPLC-ELSD or HPLC-MS provides a robust method for detection and quantification. sielc.comresearchgate.net An innovative HPLC method using an electrochemical detector has also been developed for sensitive analysis of piperazine-containing drugs. acs.org | These advanced detection methods expand the utility of HPLC for analyzing a wider range of chiral piperazines, regardless of their optical properties. sielc.comacs.org |

The continued evolution of these analytical tools is essential to support the synthesis of increasingly complex chiral molecules and to meet the stringent purity requirements of the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-isopropyl-3-methyl-piperazine, and how can substituents be introduced to modify its properties?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step protocols. For example, piperazine analogs are often synthesized via nucleophilic substitution or coupling reactions. Substituents can be introduced at specific stages using protective groups (e.g., Boc protection) to control regioselectivity. For instance, trifluoromethyl or pyridyl groups are added via reactions with carboxaldehydes under acidic conditions . Multi-step synthesis allows for systematic structural diversification, enabling the development of analogs with tailored physicochemical or biological properties .

Q. How is the stereochemical purity of this compound verified in synthetic workflows?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents are standard methods. Additionally, X-ray crystallography can confirm absolute configuration, as seen in studies of structurally similar piperazine derivatives . Polarimetric analysis is also employed to assess optical rotation consistency with the (R)-enantiomer .

Q. What in vitro assays are recommended for initial biological screening of this compound derivatives?

- Methodological Answer : Receptor-binding assays (e.g., radioligand displacement for GPCRs like dopamine or serotonin receptors) and enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) are common. For example, piperazine-based analogs have been evaluated for CCR5 antagonist activity using cell-based HIV-1 entry inhibition assays . Cytotoxicity screening in cancer cell lines (e.g., MTT assays) is also advised for anticancer potential .

Advanced Research Questions

Q. How do structural modifications at the 3-methyl or isopropyl groups impact the pharmacokinetic profile of this compound analogs?

- Methodological Answer : Substituent lipophilicity and steric bulk critically influence bioavailability and metabolic stability. For example:

- Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, improving CNS penetration .

- Hydroxyl or ethoxy groups increase solubility but may reduce blood-brain barrier permeability .

A comparative table of analogs with varying substituents and their ADME properties can guide rational design:

| Substituent | LogP | Half-life (in vitro) | CNS Penetration |

|---|---|---|---|

| -CF₃ | 2.8 | >6 h | High |

| -OCH₂CH₃ | 1.2 | 3 h | Low |

| -CH₃ | 1.5 | 4 h | Moderate |

| Data derived from fluorinated piperazine analogs . |

Q. What strategies resolve contradictions in receptor selectivity data for this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or enantiomeric impurities. To address this:

- Reproduce assays under standardized conditions (e.g., HEK293 cells for GPCR studies).

- Validate enantiopurity via chiral HPLC and correlate activity with stereochemical configuration .

- Molecular docking can clarify binding mode variations. For example, (R)-configured analogs may exhibit higher affinity for dopamine transporters (DAT) due to optimal hydrophobic pocket interactions, while (S)-forms show off-target serotonin transporter (SERT) binding .

Q. How can molecular docking and QSAR models optimize the design of this compound-based therapeutics?

- Methodological Answer :

- Docking : Use crystal structures of target proteins (e.g., CCR5 PDB: 4MBS) to predict binding poses. The isopropyl group may occupy hydrophobic subpockets, while the methyl group stabilizes π-π interactions with aromatic residues .

- QSAR : Develop models using descriptors like molar refractivity, H-bond donors, and polar surface area. For instance, a QSAR study on piperazine-based HIV-1 inhibitors identified a correlation between trifluoromethyl group presence and antiviral IC₅₀ values .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxic vs. neuroprotective effects of this compound analogs?

- Methodological Answer : Context-dependent effects may arise from concentration thresholds or cell-type specificity. For example:

- Low concentrations (1–10 µM) may activate neuroprotective pathways (e.g., Nrf2 signaling) .

- High concentrations (>50 µM) induce ROS-mediated apoptosis in cancer cells .

- Cell-type variability : Neuronal cells (e.g., SH-SY5Y) show higher resilience to oxidative stress than glioblastoma lines (e.g., U87) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.